

# Comprehensive Technical Guide: -Methyl- -Aminocaprylic Acid

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## Compound of Interest

Compound Name: 2-Amino-2-methyloctanoic acid

CAS No.: 6173-77-9

Cat. No.: B1267516

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Chemical Identity, Synthetic Methodologies, and Peptidomimetic Applications

## Executive Summary

-Methyl-

-aminocaprylic acid (also known as **2-amino-2-methyloctanoic acid**) is a non-proteinogenic, quaternary

-amino acid. Structurally, it combines the lipophilic octyl side chain of caprylic acid with the conformational rigidity characteristic of

-disubstituted amino acids (such as aminoisobutyric acid, Aib). This unique dual profile makes it a critical tool in medicinal chemistry for stabilizing peptide secondary structures (particularly

-helices) and enhancing proteolytic resistance in peptide therapeutics.

## Structural Characterization & Nomenclature

This compound belongs to the class of

-disubstituted amino acids, where the

-proton is replaced by a methyl group. This substitution creates a quaternary carbon center, significantly restricting the available conformational space (

and

torsion angles).

## Chemical Identity

Property	Detail
IUPAC Name	2-Amino-2-methyloctanoic acid
Common Name	-Methyl- -aminocaprylic acid ( -Me-Aoc)
CAS Registry Number	6173-77-9
Molecular Formula	
Molecular Weight	173.25 g/mol
SMILES	<chem>CCCCC(C)(N)C(=O)O</chem>
Classification	Lipophilic, non-proteinogenic, quaternary amino acid

## Stereochemistry

Unlike natural proteinogenic amino acids, the synthesis of

-methyl amino acids often yields a racemic mixture unless asymmetric catalysis or chiral auxiliaries are employed.

- Achiral Precursor: 2-Octanone
- Chiral Forms: (  
)-2-amino-2-methyloctanoic acid and (  
)-2-amino-2-methyloctanoic acid.
- Note on Helicity: In peptide sequences, the (  
)-enantiomer typically promotes left-handed helicity, while the (  
)-enantiomer typically promotes right-handed helicity.

)-enantiomer promotes right-handed helicity, analogous to Aib derivatives.

## Synthetic Methodologies

The synthesis of sterically hindered quaternary amino acids requires specific methodologies to overcome the energy barrier at the tetrasubstituted carbon.

### The Bucherer-Bergs Reaction (Racemic Synthesis)

The most robust route for industrial-scale production is the Bucherer-Bergs reaction. This multicomponent reaction converts a ketone into a hydantoin intermediate, which is subsequently hydrolyzed to the free amino acid.

Protocol Overview:

- Condensation: 2-Octanone reacts with potassium cyanide (KCN) and ammonium carbonate [ ] in aqueous ethanol/methanol.
- Cyclization: Formation of the 5-methyl-5-hexylhydantoin intermediate.
- Hydrolysis: Alkaline hydrolysis (NaOH/Ba(OH)<sub>2</sub>) at elevated temperatures opens the ring to yield the racemic amino acid.

Diagram 1: Bucherer-Bergs Synthetic Pathway



Figure 1: Bucherer-Bergs synthesis pathway for sterically hindered alpha-methyl amino acids.

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## Asymmetric Synthesis: Schöllkopf Bis-Lactim Ether Method

For drug development requiring high enantiomeric purity (ee > 95%), the Schöllkopf method is the "gold standard."

Mechanistic Insight: This method utilizes a chiral auxiliary (typically L-Valine) to induce stereochemical preference during the alkylation step.[1]

- Cyclo-dipeptide Formation: Glycine and L-Valine form a diketopiperazine.
- Bis-Lactim Ether: O-methylation creates the Schöllkopf reagent.
- Metallation & Alkylation: Lithiation with n-BuLi followed by addition of 1-iodohexane (hexyl iodide). The isopropyl group of valine sterically shields one face of the enolate, forcing the electrophile to attack from the opposite side.
- Hydrolysis: Mild acidic hydrolysis releases the chiral  
-methyl amino acid and the valine methyl ester auxiliary.

## Conformational Properties & Peptidomimetics[2]

The introduction of

-methyl-

-aminocaprylic acid into a peptide chain has profound effects on the molecule's 3D structure and stability.

## The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The presence of two alkyl groups (methyl and hexyl) on the

-carbon creates significant steric repulsion. This restricts the rotation around the

(

) and

(

) bonds.

- Result: The backbone is forced into a folded conformation to minimize steric clash.
- Preferred Structure: Strong promotion of
  - helices and
  - helices.

## Proteolytic Stability

Peptides containing

-disubstituted residues are highly resistant to enzymatic degradation.

- Mechanism: The quaternary center prevents the formation of the transition state required for protease cleavage (e.g., by chymotrypsin or trypsin).
- Application: Ideal for extending the half-life ( ) of peptide drugs in plasma.

Diagram 2: Conformational Restriction Logic

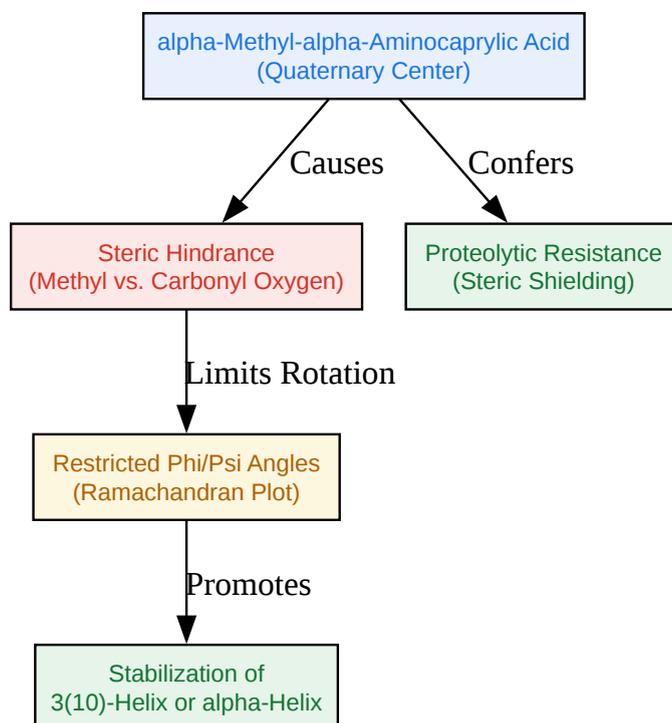


Figure 2: Causal relationship between chemical structure and peptidomimetic properties.

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## Analytical Profiling

To validate the synthesis of

-methyl-

-aminocaproic acid, the following analytical signals are diagnostic.

Technique	Diagnostic Signal	Interpretation
<sup>1</sup> H-NMR	Singlet at ppm	Corresponds to the -methyl group. The lack of splitting (singlet) confirms it is attached to a quaternary carbon.
<sup>1</sup> H-NMR	Multiplet at ppm	Terminal methyl of the octyl chain.
<sup>13</sup> C-NMR	Peak at ppm	Quaternary -carbon ( ).
IR Spectroscopy	Band at cm	Carboxylate asymmetric stretch (zwitterionic form).

## Applications in Drug Development[2][3]

### Lipophilicity Tuning

Unlike Aib (which has two methyl groups),

-methyl-

-aminocaprylic acid introduces a significant hydrophobic tail (C8).

- Membrane Permeability: The increased lipophilicity (LogP) enhances the peptide's ability to penetrate cell membranes or cross the blood-brain barrier.
- Receptor Binding: The hexyl chain can occupy hydrophobic pockets in GPCRs or enzyme active sites, increasing binding affinity.

### Case Study: ApoA-I Mimetics

Research into apolipoprotein A-I (ApoA-I) mimetics has utilized

-methylated amino acids to stabilize amphipathic helices. The incorporation of long-chain derivatives like

-Me-Aoc allows for the precise tuning of the hydrophobic face of the helix, improving cholesterol efflux capacity while maintaining metabolic stability.

## References

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## Sources

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- [2. Schöllkopf Bis-Lactim Amino Acid Synthesis \[drugfuture.com\]](#)
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